4-Dodecylsulfonylaniline
Description
4-Dodecylsulfonylaniline is a sulfonated aromatic amine derivative characterized by a dodecyl (C₁₂H₂₅) alkyl chain and a sulfonyl (-SO₂-) group attached to the aniline ring. For instance, 4-Dodecylaniline (CAS 104-42-7) shares a similar backbone, featuring a dodecyl chain para to the amine group on benzene . Such compounds are typically utilized in surfactants, polymer additives, or intermediates in organic synthesis .
Properties
Molecular Formula |
C18H31NO2S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-dodecylsulfonylaniline |
InChI |
InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22(20,21)18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3 |
InChI Key |
QQSLVXAXJVWWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Dodecylaniline (C₁₈H₃₁N)
- Structure : A dodecyl chain (-C₁₂H₂₅) is attached para to the amine group on benzene .
- Properties: The long alkyl chain enhances hydrophobicity, making it suitable for nonpolar solvents or lipid bilayer interactions.
- Applications : Likely used as a surfactant precursor or in dye synthesis due to its aromatic amine functionality.
Dodecylamine (C₁₂H₂₇N)
- Structure : A primary amine with a C₁₂ alkyl chain .
- Properties : Highly basic and hydrophilic at the amine site, with hydrophobic tail-driven self-assembly in aqueous solutions.
- Applications: Common in polymer additives, corrosion inhibitors, and nanoparticle synthesis .
- Key Difference : Unlike 4-Dodecylsulfonylaniline, dodecylamine lacks aromaticity and sulfonyl groups, reducing its stability under acidic conditions.
4-Methylsulfonylaniline (C₇H₉NO₂S)
- Structure : A methyl-sulfonyl group (-SO₂CH₃) para to the amine on benzene.
- Properties : The sulfonyl group increases acidity (pKa ~3–4) and stabilizes negative charges, enhancing solubility in polar solvents.
- Applications : Used in azo dye synthesis and pharmaceutical intermediates.
- Key Difference : The shorter methyl chain reduces hydrophobicity compared to this compound, limiting its use in lipid-rich environments.
Comparative Data Table
| Compound | Molecular Formula | Substituent | Key Properties | Applications |
|---|---|---|---|---|
| This compound | C₁₈H₃₁NO₂S | -SO₂-, -C₁₂H₂₅ | Hydrophobic, electron-deficient amine | Surfactants, organic synthesis |
| 4-Dodecylaniline | C₁₈H₃₁N | -C₁₂H₂₅ | Hydrophobic, basic amine | Dye intermediates, surfactants |
| Dodecylamine | C₁₂H₂₇N | -C₁₂H₂₅ (primary) | Amphiphilic, high basicity | Polymer additives, nanoparticles |
| 4-Methylsulfonylaniline | C₇H₉NO₂S | -SO₂CH₃ | Polar, acidic amine | Azo dyes, pharmaceuticals |
Key Research Findings
Electronic Effects : Sulfonyl groups in this compound withdraw electron density from the aromatic ring, reducing the amine’s basicity compared to 4-Dodecylaniline. This makes it less reactive in nucleophilic substitution but more stable in acidic environments .
Solubility Trends: The dodecyl chain dominates solubility behavior.
Thermal Stability: Sulfonylated compounds generally exhibit higher thermal stability than non-sulfonylated analogs due to the strong S=O bonds, a trait critical for high-temperature industrial processes .
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